molecular formula C15H15FN2O B8125985 5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide

5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide

Cat. No.: B8125985
M. Wt: 258.29 g/mol
InChI Key: CBDDQSKHFITVNI-UHFFFAOYSA-N
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Description

5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide is an organic compound with the molecular formula C15H15FN2O It is a derivative of biphenyl, featuring an amino group, a fluorine atom, and a carboxylic acid dimethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide typically involves multi-step organic reactions. One common method starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to form the amino group. The fluorine atom can be introduced via electrophilic aromatic substitution. The carboxylic acid group is then introduced through a Friedel-Crafts acylation reaction, and finally, the dimethylamide group is formed by reacting the carboxylic acid with dimethylamine under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in 5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives with varying degrees of hydrogenation.

    Substitution: Halogenated or functionalized biphenyl derivatives.

Scientific Research Applications

5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. The carboxylic acid dimethylamide group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4’-fluorobiphenyl-3-carboxylic acid: Lacks the dimethylamide group, which may affect its reactivity and applications.

    5-Amino-4’-chlorobiphenyl-3-carboxylic acid dimethylamide: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

    5-Amino-4’-fluorobiphenyl-3-carboxylic acid ethylamide: Contains an ethylamide group instead of dimethylamide, affecting its solubility and reactivity.

Uniqueness

5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide is unique due to the presence of both the fluorine atom and the dimethylamide group. These functional groups confer specific chemical properties, such as increased stability and reactivity, making the compound valuable for various applications in research and industry.

Properties

IUPAC Name

3-amino-5-(4-fluorophenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-18(2)15(19)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDDQSKHFITVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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